molecular formula C23H25N3O3S B2791214 3-(azepan-1-ylsulfonyl)-N-(isoquinolin-5-yl)-4-methylbenzamide CAS No. 941000-16-4

3-(azepan-1-ylsulfonyl)-N-(isoquinolin-5-yl)-4-methylbenzamide

Cat. No. B2791214
CAS RN: 941000-16-4
M. Wt: 423.53
InChI Key: YXQVWJJNZKDGEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(azepan-1-ylsulfonyl)-N-(isoquinolin-5-yl)-4-methylbenzamide, also known as AZD3965, is a small molecule inhibitor that targets monocarboxylate transporter 1 (MCT1). MCT1 is a protein that plays a crucial role in transporting lactate across the cell membrane, which is essential for cellular metabolism. AZD3965 has been extensively studied for its potential application in cancer therapy, as it selectively targets cancer cells that rely on glycolysis for energy production.

Mechanism of Action

3-(azepan-1-ylsulfonyl)-N-(isoquinolin-5-yl)-4-methylbenzamide inhibits the function of MCT1, which is responsible for the transport of lactate across the cell membrane. By blocking this transport, 3-(azepan-1-ylsulfonyl)-N-(isoquinolin-5-yl)-4-methylbenzamide disrupts the energy production pathway of cancer cells that rely on glycolysis. This leads to a decrease in ATP production, which ultimately results in cell death.
Biochemical and Physiological Effects:
3-(azepan-1-ylsulfonyl)-N-(isoquinolin-5-yl)-4-methylbenzamide has been shown to have a significant impact on cancer cell metabolism, leading to a decrease in ATP production and an increase in lactate accumulation. This metabolic shift ultimately results in cell death, as cancer cells are unable to maintain their energy requirements. Additionally, 3-(azepan-1-ylsulfonyl)-N-(isoquinolin-5-yl)-4-methylbenzamide has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-(azepan-1-ylsulfonyl)-N-(isoquinolin-5-yl)-4-methylbenzamide is its selectivity for cancer cells, which makes it a promising candidate for cancer therapy. Additionally, 3-(azepan-1-ylsulfonyl)-N-(isoquinolin-5-yl)-4-methylbenzamide has been shown to have minimal toxicity in normal cells, which is a significant advantage over traditional chemotherapy. However, one of the limitations of 3-(azepan-1-ylsulfonyl)-N-(isoquinolin-5-yl)-4-methylbenzamide is its limited bioavailability, which can make it challenging to administer in vivo.

Future Directions

There are several future directions for research on 3-(azepan-1-ylsulfonyl)-N-(isoquinolin-5-yl)-4-methylbenzamide, including the development of more potent and selective MCT1 inhibitors. Additionally, further studies are needed to understand the mechanisms underlying the selectivity of 3-(azepan-1-ylsulfonyl)-N-(isoquinolin-5-yl)-4-methylbenzamide for cancer cells. Finally, clinical trials are needed to evaluate the efficacy and safety of 3-(azepan-1-ylsulfonyl)-N-(isoquinolin-5-yl)-4-methylbenzamide in cancer patients.

Synthesis Methods

The synthesis of 3-(azepan-1-ylsulfonyl)-N-(isoquinolin-5-yl)-4-methylbenzamide involves several steps, including the formation of the sulfonyl azide intermediate, followed by the reaction with the appropriate amine and subsequent cyclization to form the final product. The overall yield of the synthesis is around 20%, and the purity of the final product is typically greater than 95%.

Scientific Research Applications

3-(azepan-1-ylsulfonyl)-N-(isoquinolin-5-yl)-4-methylbenzamide has been studied extensively in preclinical models of cancer, including breast, lung, and pancreatic cancer. In these models, 3-(azepan-1-ylsulfonyl)-N-(isoquinolin-5-yl)-4-methylbenzamide has been shown to selectively target cancer cells that rely on glycolysis for energy production, while sparing normal cells. This selectivity is due to the upregulation of MCT1 in cancer cells, which makes them more dependent on lactate transport for energy production.

properties

IUPAC Name

3-(azepan-1-ylsulfonyl)-N-isoquinolin-5-yl-4-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O3S/c1-17-9-10-18(15-22(17)30(28,29)26-13-4-2-3-5-14-26)23(27)25-21-8-6-7-19-16-24-12-11-20(19)21/h6-12,15-16H,2-5,13-14H2,1H3,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXQVWJJNZKDGEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=CC3=C2C=CN=C3)S(=O)(=O)N4CCCCCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(azepan-1-ylsulfonyl)-N-(isoquinolin-5-yl)-4-methylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.